molecular formula C24H22N4O4S2 B2597641 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941998-80-7

4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2597641
CAS No.: 941998-80-7
M. Wt: 494.58
InChI Key: HSZWUMLMNHWEMZ-UHFFFAOYSA-N
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Description

4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of sulfamoyl, oxadiazole, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides in the presence of a base to form the sulfamoyl group.

    Coupling Reactions: The final step involves coupling the oxadiazole and sulfamoyl intermediates with a benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfamoyl group could mimic natural substrates, while the oxadiazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The unique combination of functional groups in 4-(N-ethyl-N-phenylsulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide provides it with distinct chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-3-28(18-9-5-4-6-10-18)34(30,31)19-15-13-17(14-16-19)22(29)25-24-27-26-23(32-24)20-11-7-8-12-21(20)33-2/h4-16H,3H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWUMLMNHWEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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